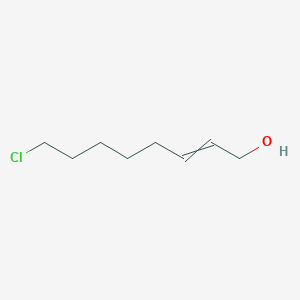
8-Chlorooct-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorooct-2-en-1-ol is an organic compound with the molecular formula C8H15ClO. It is a chlorinated alcohol, specifically a primary allylic alcohol, characterized by the presence of a chlorine atom on the eighth carbon of an octene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Chlorooct-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of oct-2-en-1-ol. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chlorooct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 8-chlorooctane-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 8-Chlorooct-2-enal or 8-chlorooct-2-enone.
Reduction: 8-Chlorooctane-1-ol.
Substitution: Various substituted oct-2-en-1-ols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chlorooct-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism by which 8-Chlorooct-2-en-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding aldehydes or ketones. The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparación Con Compuestos Similares
8-Chloro-1-octanol: Similar structure but lacks the double bond present in 8-Chlorooct-2-en-1-ol.
Oct-2-en-1-ol: Similar structure but lacks the chlorine atom.
8-Bromo-1-octanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
827321-85-7 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
8-chlorooct-2-en-1-ol |
InChI |
InChI=1S/C8H15ClO/c9-7-5-3-1-2-4-6-8-10/h4,6,10H,1-3,5,7-8H2 |
Clave InChI |
CBZVFPOPHWLPAK-UHFFFAOYSA-N |
SMILES canónico |
C(CCC=CCO)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



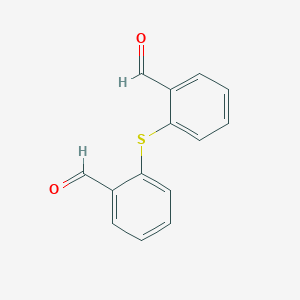
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
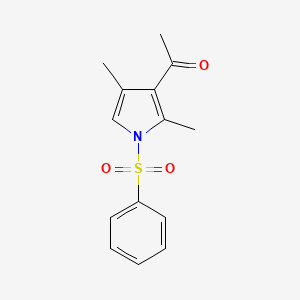

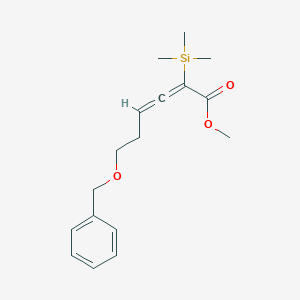
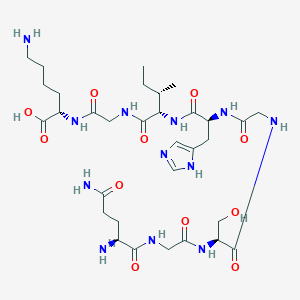

![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)

![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
